REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Cl:13][C:14]1[CH:15]=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:18][C:19]=1[F:20].CC(C)=O.[C:29](=[O:31])=[O:30].C(=O)=O.Cl.CC1CCCCC1>C1COCC1>[Cl:13][C:14]1[C:19]([F:20])=[C:18]([CH:17]=[C:16]([C:21]([F:24])([F:22])[F:23])[CH:15]=1)[C:29]([OH:31])=[O:30] |f:3.4|
|
Name
|
|
Quantity
|
19.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
81.25 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
19.86 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)C(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetone dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
163 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
117 mL
|
Type
|
reactant
|
Smiles
|
CC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the light yellow solution was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature between −73 and −76° C
|
Type
|
STIRRING
|
Details
|
The resulting yellow solution was stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
transferred into an addition funnel
|
Type
|
CUSTOM
|
Details
|
the temperature between −75 and −78° C
|
Type
|
CUSTOM
|
Details
|
Afterwards the reaction mixture was transferred into an addition funnel
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
transferred into a separation funnel
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with TBME (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate (370 g)
|
Type
|
FILTRATION
|
Details
|
filtered with suction on funnel with a fritted disk
|
Type
|
WASH
|
Details
|
washed with TBME (100 ml in total)
|
Type
|
CUSTOM
|
Details
|
the TBME was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow solid (23.48 g of crude product, 96.8% yield)
|
Type
|
TEMPERATURE
|
Details
|
heated in a pre-heated oil bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
a brown clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
the oil bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
seeding crystals (2 mg) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After 17 h the off-white suspension was stirred in an ice bath (0-5° C.) for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the obtained crystals were filtered off
|
Type
|
WASH
|
Details
|
the crystals were washed with cold methyl cyclohexane (39 ml)
|
Type
|
CUSTOM
|
Details
|
the crystals were dried until weight constancy
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.75 g | |
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |